molecular formula C14H18BF3O2 B7456075 4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B7456075
M. Wt: 286.10 g/mol
InChI Key: IAABODZYMOWSOI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound is characterized by its unique structure, which includes a trifluoromethyl group, enhancing its reactivity and stability in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions often require heating to reflux temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene, ethanol, and water. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the reactants .

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with a palladium catalyst. This complex facilitates the transfer of the aryl group to a suitable electrophile, forming a new carbon-carbon bond. The trifluoromethyl group enhances the reactivity of the compound by stabilizing the transition state and increasing the electrophilicity of the aryl group .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-9-6-7-10(14(16,17)18)11(8-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAABODZYMOWSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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